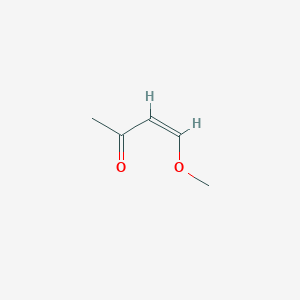

4-Methoxy-3-buten-2-one

Description

Significance as a Versatile Intermediate in Organic Synthesis

The utility of 4-methoxy-3-buten-2-one as a versatile intermediate stems from the reactivity of its distinct functional groups. It can act as a Michael acceptor, a precursor to highly reactive dienes for cycloaddition reactions, and a substrate in various coupling reactions. This multifaceted reactivity allows for its incorporation into a wide array of organic molecules, including natural products and their analogues.

A pivotal application of this compound is its role as a precursor to 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, famously known as Danishefsky's diene. orgsyn.orgwikipedia.org This electron-rich diene is a cornerstone in the Diels-Alder reaction, enabling the construction of highly functionalized cyclohexene (B86901) rings with remarkable regioselectivity. wikipedia.orgwikipedia.orguchicago.edu The reaction of Danishefsky's diene, generated from this compound, with various dienophiles has been instrumental in the total synthesis of numerous complex natural products. uchicago.edu

Furthermore, this compound itself can participate as a dienophile in Diels-Alder reactions. chemicalbook.com Its electron-deficient character, conferred by the ketone functionality, allows it to react with electron-rich dienes to form substituted cyclohexenones.

The electrophilic nature of the double bond in this compound makes it an excellent substrate for conjugate addition reactions. A notable example is the zinc triflate-catalyzed Mukaiyama-Michael reaction. In this transformation, silyl (B83357) enol ethers add to the β-position of this compound to generate 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. sigmaaldrich.com Research has demonstrated the development of enantioselective Mukaiyama-Michael reactions, highlighting the potential for creating chiral centers with high stereocontrol. princeton.edursc.org

The versatility of this compound is further exemplified by its use in the synthesis of heterocyclic compounds. It serves as a key reactant in the preparation of hydroisoquinoline derivatives, which are intermediates in the synthesis of the alkaloid manzamine. scbt.comscispace.com Additionally, it has been employed in the enantioselective total synthesis of (-)-epibatidine, a potent analgesic alkaloid. sigmaaldrich.com

Scope of Academic Research on this compound

Academic research on this compound is extensive and continues to expand, driven by its utility in synthetic organic chemistry. The research landscape encompasses the development of new synthetic methodologies, the total synthesis of natural products, and the exploration of its reactivity in novel chemical transformations.

Total Synthesis of Natural Products: A significant portion of the research focuses on leveraging this compound as a key building block in the total synthesis of biologically active natural products. Its application in the synthesis of (-)-epibatidine and intermediates for manzamine showcases its importance in accessing complex alkaloid structures. sigmaaldrich.comscbt.comscispace.com Research in this area often involves the development of stereoselective strategies to control the formation of multiple chiral centers.

Development of Novel Synthetic Methods: The unique reactivity of this compound has inspired the development of new synthetic methods. For instance, its use in the zinc triflate-catalyzed Mukaiyama-Michael reaction to produce functionalized 3-keto-2-diazoalkanoates represents a novel approach to constructing complex acyclic systems. sigmaaldrich.com Furthermore, studies on asymmetric hydroboration of related methoxy-containing alkenes provide insights into achieving high enantioselectivity in reactions involving similar substrates. researchgate.net

Cycloaddition Reactions: The role of this compound as a precursor to Danishefsky's diene has led to a vast body of research on its application in Diels-Alder reactions. orgsyn.orgwikipedia.orgwikipedia.orguchicago.edu Academic investigations have explored the scope of dienophiles, the regioselectivity of the cycloaddition, and the development of asymmetric variants of the Diels-Alder reaction using chiral catalysts. uchicago.edu The hetero-Diels-Alder reaction, involving imines and other heterodienophiles, has also been a subject of study. wikipedia.org

Exploration of Reactivity: Researchers continue to explore the reactivity of this compound in various other transformations. This includes its use as a substrate in organocatalytic reactions and its derivatization to other useful synthetic intermediates. The synthesis of (E)-4-bromo-3-methoxybut-3-en-2-one, a key fragment in the synthesis of oscillariolide, demonstrates the ongoing efforts to modify the structure of this compound for specific synthetic targets. scispace.com

The following tables summarize key reactions and physical properties of this compound.

Table 1: Selected Synthetic Applications of this compound

| Reaction Type | Role of this compound | Product Type | Reference |

| Diels-Alder Precursor | Precursor to Danishefsky's diene | Functionalized cyclohexenes | orgsyn.orgwikipedia.org |

| Mukaiyama-Michael | Michael Acceptor | 1,5-Dicarbonyl compounds | sigmaaldrich.com |

| Natural Product Synthesis | Starting Material/Intermediate | (-)-Epibatidine, Manzamine derivatives | sigmaaldrich.comscbt.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | cymitquimica.com |

| Molecular Weight | 100.12 g/mol | cymitquimica.com |

| Boiling Point | 200 °C (lit.) | chemicalbook.com |

| Density | 0.982 g/mL at 25 °C (lit.) | chemicalbook.com |

| Refractive Index | n20/D 1.468 (lit.) | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

4652-27-1 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(Z)-4-methoxybut-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3- |

InChI Key |

VLLHEPHWWIDUSS-ARJAWSKDSA-N |

SMILES |

CC(=O)C=COC |

Isomeric SMILES |

CC(=O)/C=C\OC |

Canonical SMILES |

CC(=O)C=COC |

Other CAS No. |

4652-27-1 |

Synonyms |

1-Methoxy-1-buten-3-one; NSC 66263 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Buten 2 One

Established Reaction Pathways for 4-Methoxy-3-buten-2-one Synthesis

Established methods for the preparation of this compound primarily involve well-known organic reactions that provide reliable access to the compound. These pathways often utilize readily available starting materials and have been extensively documented in chemical literature.

Mukaiyama-Michael Reaction Approaches

The Mukaiyama-Michael reaction has been a key strategy in the synthesis and functionalization of this compound. This reaction involves the conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated ketone, catalyzed by a Lewis acid. In the context of this compound, it often acts as the Michael acceptor.

One notable application involves the zinc triflate-catalyzed Mukaiyama-Michael reaction between this compound and a 3-TBSO-substituted vinyldiazoacetate to produce functionalized 3-keto-2-diazoalkanoates. sigmaaldrich.comrsc.orgnih.gov This reaction proceeds efficiently and provides a pathway to more complex molecular structures. rsc.orgnih.govrsc.org Research has shown that this method can be part of a one-pot, multi-component strategy to synthesize highly substituted resorcinol (B1680541) derivatives. rsc.orgnih.govrsc.org

Another example is the reaction of β-alkynyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivatives with this compound. This particular Mukaiyama-Michael reaction proceeds under mild conditions, typically at 25°C for less than an hour, and results in near-quantitative yields of the corresponding conjugated enynones with high purity (>97% by GLC).

Acetylacetaldehyde Derivatives in Synthetic Routes

Acetylacetaldehyde and its derivatives, particularly acetylacetaldehyde dimethyl acetal (B89532) (also known as 4,4-dimethoxy-2-butanone), serve as important precursors for the synthesis of this compound. semanticscholar.orgorgsyn.orgorgsyn.orgchemicalbook.com

A straightforward method involves the treatment of acetylacetaldehyde dimethyl acetal. orgsyn.orgorgsyn.org Heating acetylacetaldehyde dimethyl acetal with a catalytic amount of sodium acetate (B1210297) to 160-170°C can produce this compound in an 89% yield via distillation. orgsyn.orgorgsyn.org This approach is often favored due to the availability and lower cost of the starting material compared to other precursors. orgsyn.org

The use of acetylacetaldehyde derivatives extends to the synthesis of various heterocyclic systems, where this compound acts as a key intermediate. semanticscholar.org These derivatives can undergo ketovinylation reactions, which involve the coupling of a 3-buten-2-one-4-yl group to an organic molecule. semanticscholar.org

Novel Synthetic Routes and Process Innovations for this compound

Recent advancements in chemical synthesis have led to the development of novel and more efficient methods for preparing this compound and its derivatives, with a focus on continuous manufacturing and adherence to green chemistry principles.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technique for the production of chemicals, offering advantages such as improved safety, scalability, and process control. While specific continuous flow syntheses for this compound are not extensively detailed, related processes for similar compounds highlight the potential of this technology.

For instance, the synthesis of 4-aryl-3-buten-2-ones, which are structurally related to this compound, has been successfully achieved using continuous flow methods. acs.orgresearchgate.netunits.it These processes often involve initial optimization using microwave batch heating to achieve short reaction times, which are then translated to a continuous flow setup using capillary tube reactors. researchgate.netunits.it One study demonstrated the scale-up of the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one using a custom-built mesofluidic mini-plant flow system capable of processing several liters per hour. acs.orgresearchgate.net Such strategies, including Mizoroki-Heck, Wittig, or aldol (B89426) reactions followed by hydrogenation, could potentially be adapted for the continuous production of this compound. acs.orgresearchgate.netunits.it

Green Chemistry Principles in this compound Preparation

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. kahedu.edu.incolab.wsacs.orgunibo.it While specific studies focusing solely on the "green" synthesis of this compound are limited, the broader context of green chemistry provides a framework for more environmentally benign synthetic routes.

Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, energy efficiency, and waste prevention. kahedu.edu.inacs.orgunibo.it For example, a procedure for preparing 1,3,5-triacetylbenzene (B188989) from trans-4-methoxy-3-buten-2-one is noted for being cost-effective and generating a small amount of relatively nontoxic waste. orgsyn.org The use of water as a solvent, where feasible, can significantly improve the environmental profile of a reaction. Research has shown that water can be an effective solvent to enhance the reaction rate of this compound with poorly nucleophilic aromatic amines.

Furthermore, the development of catalytic processes, a cornerstone of green chemistry, is evident in the synthetic routes for this compound, such as the zinc triflate-catalyzed Mukaiyama-Michael reaction. sigmaaldrich.comrsc.orgnih.gov The goal is to develop methods that are not only efficient in terms of yield but also minimize environmental impact through the use of renewable feedstocks and milder reaction conditions. kahedu.edu.inresearchgate.net

Reactivity and Reaction Mechanisms of 4 Methoxy 3 Buten 2 One

Fundamental Reaction Types Involving 4-Methoxy-3-buten-2-one

Conjugate Addition Reactions

This compound readily acts as a Michael acceptor, undergoing conjugate addition reactions where a nucleophile attacks the β-carbon of the α,β-unsaturated ketone system. This type of reaction is a cornerstone of its utility in organic synthesis. For instance, it reacts with β-alkynyl-9-BBN derivatives in a conjugate addition-elimination sequence to produce conjugated enynones. acs.org Similarly, reaction with B-1-alkenyl-9-borabicyclo[3.3.1]nonanes leads to the formation of conjugated dienones through a conjugate addition-elimination pathway. acs.org

The compound also participates in rhodium-catalyzed conjugate addition reactions with aryl- or 1-alkenylboronic acids. scilit.com Furthermore, it can react with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines, in water to yield (Z)-enaminones. rsc.orgresearchgate.net This "on water" reaction is significantly accelerated compared to other solvents. rsc.orgresearchgate.net The versatility of this compound as a Michael acceptor is further highlighted by its reaction with 3-TBSO-substituted vinyldiazoacetate in a zinc triflate-catalyzed Mukaiyama-Michael reaction to form functionalized 3-keto-2-diazoalkanoates. sigmaaldrich.combiocompare.com

| Reactant | Reaction Type | Product | Catalyst/Conditions |

|---|---|---|---|

| β-alkynyl-9-BBN derivatives | Conjugate addition-elimination | Conjugated enynones | Not specified |

| B-1-alkenyl-9-borabicyclo[3.3.1]nonanes | Conjugate addition-elimination | Conjugated dienones | Not specified |

| Aryl- or 1-alkenylboronic acids | Conjugate addition | Corresponding addition products | Rhodium catalyst |

| Poorly nucleophilic aromatic amines | Conjugate addition | (Z)-enaminones | Water |

| 3-TBSO-substituted vinyldiazoacetate | Mukaiyama-Michael reaction | Functionalized 3-keto-2-diazoalkanoates | Zinc triflate |

Cycloaddition and Annulation Chemistry

As an α,β-unsaturated ketone, this compound can function as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. A significant application is its role as a precursor to Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly reactive and electron-rich diene widely employed in Diels-Alder reactions. orgsyn.orgchemeurope.comwikipedia.org The synthesis of Danishefsky's diene involves the reaction of this compound with trimethylsilyl (B98337) chloride in the presence of zinc chloride and triethylamine. orgsyn.org

Beyond its role as a dienophile, this compound participates in other cycloaddition and annulation reactions. For instance, its reaction with hydrazines yields pyrazoline derivatives. It is also utilized in [4+3] cycloaddition reactions. Treatment with bromine generates a labile dibromo adduct which, in the presence of a diene like furan (B31954) and triethylamine, forms a 4+3 cycloaddition product stereoselectively. thieme-connect.com The compound is also employed in aza-[3+3] annulations for the synthesis of alkaloid natural products like deplancheine. nih.gov

Condensation Reactions

This compound is a key substrate in various condensation reactions. It undergoes a double aldol (B89426) reaction with aldehydes, catalyzed by a chiral phosphine (B1218219) oxide, which subsequently cyclizes to produce highly functionalized 2,3-dihydro-4-pyranones with good stereoselectivity. jst.go.jpnih.gov This cascade reaction provides an efficient route to these important heterocyclic structures.

The compound is also used in the synthesis of 1,3,5-triacetylbenzene (B188989) through a self-condensation reaction. orgsyn.org This procedure is considered cost-effective compared to methods using other starting materials. Furthermore, trifluoromethylated analogs, such as 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, undergo cyclocondensation with urea (B33335) in the presence of hydrochloric acid to form novel 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones. ufsm.br

Mechanistic Investigations of this compound Transformations

Influence of the Methoxy (B1213986) Group on Reactivity and Selectivity

The methoxy group plays a crucial role in the reactivity and selectivity of this compound. This electron-donating group influences the electronic properties of the conjugated system. In conjugate addition reactions, the methoxy group can stabilize transition states through hydrogen-bonding interactions and electron-donating effects, thereby accelerating the reaction. For example, in reactions with β-alkynyl-9-BBN derivatives, the methoxy group lowers the activation energy, leading to rapid and regioselective formation of the trans-4-alkynyl-3-buten-2-ones. This is in contrast to non-oxygenated analogs like 3-penten-2-one, which exhibit slower reaction kinetics.

The stereochemistry of this compound, specifically whether it is the (E)- or (Z)-isomer, can be critical in determining the outcome of a reaction. The trans-isomer, (E)-4-methoxy-3-buten-2-one, is specified as the starting material for the synthesis of 1,3,5-triacetylbenzene. The spatial arrangement of the methoxy and acetyl groups influences the approach of reagents and can dictate the stereochemical outcome of the product. In the atmospheric oxidation by hydroxyl radicals, the methoxy group enhances the reaction rate by approximately a factor of two compared to methyl-substituted analogs.

Role of Catalysis in this compound Reaction Pathways

Catalysis is instrumental in directing the reaction pathways of this compound. Both acid and base catalysis are employed to achieve specific transformations. For instance, solid base catalysts such as alkaline earth oxides, strontium hydroxide, and alumina-supported potassium fluoride (B91410) are effective in the conjugate addition of methanol (B129727) to 3-buten-2-one to form 4-methoxybutan-2-one. bohrium.com

In the synthesis of 2,3-dihydro-4-pyranones, a chiral phosphine oxide acts as a Lewis base catalyst, activating silicon tetrachloride to promote a double aldol reaction between this compound and an aldehyde. jst.go.jpnih.gov This catalytic system facilitates a stereoselective cyclization, leading to products with three contiguous chiral centers. jst.go.jpnih.gov Lewis acids, such as zinc triflate, are also used to catalyze reactions, for example, the Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate. sigmaaldrich.combiocompare.com The choice of catalyst is therefore a critical factor in controlling the outcome and efficiency of reactions involving this compound.

| Reaction | Catalyst | Role of Catalyst |

|---|---|---|

| Conjugate addition of methanol to 3-buten-2-one | Solid base catalysts (e.g., alkaline earth oxides) | Promotes the addition of methanol. |

| Double aldol reaction/cyclization | Chiral phosphine oxide/Silicon tetrachloride | Activates silicon tetrachloride to promote the aldol reaction and subsequent stereoselective cyclization. |

| Mukaiyama-Michael reaction | Zinc triflate (Lewis acid) | Catalyzes the Michael addition. |

| Synthesis of Danishefsky's diene | Zinc chloride | Facilitates the reaction with trimethylsilyl chloride. |

Stereochemical Control and Stereoselectivity in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are pivotal for its application in asymmetric synthesis, allowing for the precise construction of complex molecules. The molecule's structure, featuring both a Michael acceptor and a ketone, facilitates a range of stereoselective transformations. The control of stereochemistry is often achieved through the use of chiral catalysts or by leveraging the influence of existing stereocenters in reacting partners.

In the realm of conjugate additions, the use of chiral organocatalysts has proven effective in achieving high levels of enantioselectivity. For instance, diarylprolinol silyl (B83357) ethers can catalyze the addition of nucleophiles to this compound, proceeding through a chiral enamine or iminium ion intermediate. This intermediate effectively blocks one face of the molecule, directing the incoming nucleophile to the other face and resulting in the preferential formation of one enantiomer. The specific catalyst, solvent, and temperature are critical parameters that influence the degree of stereoselectivity.

Diastereoselectivity is also a key feature in reactions of this compound. When reacting with a chiral substrate, the pre-existing stereocenter(s) can dictate the stereochemical orientation of newly formed stereocenters. This substrate-controlled approach is a powerful strategy in organic synthesis. For example, the Michael addition of a chiral enolate to this compound can generate a product with two new stereocenters, where the ratio of the resulting diastereomers is governed by the steric and electronic properties of the interacting species.

Table 1: Examples of Stereochemical Control in Reactions of this compound

| Reaction Type | Method of Control | Key Outcome |

| Conjugate Addition | Chiral Organocatalyst (e.g., Diarylprolinol silyl ethers) | High enantioselectivity |

| Michael Addition | Chiral Substrate (e.g., Chiral enolate) | High diastereoselectivity |

Atmospheric Degradation Mechanisms of this compound

The atmospheric persistence and impact of this compound are determined by its degradation through reactions with atmospheric oxidants, primarily the hydroxyl radical (•OH) and ozone (O₃). Understanding these degradation pathways is essential for assessing its atmospheric lifetime and its role in the formation of secondary air pollutants.

Hydroxyl Radical-Initiated Oxidation Pathways

The primary mechanism for the removal of this compound from the troposphere is its reaction with the hydroxyl radical. This reaction can proceed via two main pathways: the addition of the •OH radical to the carbon-carbon double bond or the abstraction of a hydrogen atom from the methoxy or methyl groups.

Theoretical studies indicate that the addition of the •OH radical to the double bond is the most favorable pathway. This addition results in the formation of hydroxyalkyl radicals, which subsequently react with molecular oxygen (O₂) to form peroxy radicals. These peroxy radicals are key intermediates that can undergo further reactions, such as unimolecular decomposition or bimolecular reactions with species like nitric oxide (NO), leading to a variety of oxygenated products.

Hydrogen abstraction from the methoxy and methyl groups represents a less significant, but still viable, degradation route. These abstraction reactions lead to different radical intermediates and, consequently, a different suite of degradation products. The relative importance of the addition versus abstraction pathways is influenced by factors such as temperature and atmospheric pressure.

Table 2: Atmospheric Reaction Pathways of this compound with Hydroxyl Radical

| Reaction Pathway | Description |

| •OH Addition | The hydroxyl radical adds across the C=C double bond, forming hydroxyalkyl radicals. This is generally the dominant pathway. |

| H-Abstraction | The hydroxyl radical abstracts a hydrogen atom from the methoxy (-OCH₃) or methyl (-CH₃) group. |

Ozonolysis Processes and Secondary Product Formation

The reaction with ozone (O₃) is another important atmospheric sink for this compound. The ozonolysis process begins with the addition of ozone to the C=C double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate.

The fragmentation of the primary ozonide can occur in two ways, leading to two different pairs of initial products. One pathway yields methoxyacetone (B41198) and a formaldehyde (B43269) Criegee intermediate (H₂COO). The alternative pathway produces formaldehyde and a methylglyoxal-derived Criegee intermediate.

These Criegee intermediates are highly reactive and play a significant role in atmospheric chemistry. They can be stabilized through collisions, undergo unimolecular decay, or react with other atmospheric trace gases such as water vapor (H₂O), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂). These subsequent reactions contribute to the formation of secondary organic aerosol (SOA), which can impact air quality and climate.

Table 3: Primary Products from the Ozonolysis of this compound

| Cleavage Pathway | Carbonyl Product | Criegee Intermediate |

| Pathway 1 | Methoxyacetone | Formaldehyde Criegee intermediate |

| Pathway 2 | Formaldehyde | Methylglyoxal-derived Criegee intermediate |

Applications of 4 Methoxy 3 Buten 2 One As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The unique reactivity of 4-methoxy-3-buten-2-one's α,β-unsaturated ketone moiety makes it an excellent starting material for the synthesis of various heterocyclic compounds through cycloaddition and annulation reactions.

Pyrimidinone Synthesis

Derivatives of this compound are effective precursors for synthesizing substituted 2(1H)-pyrimidinones. In a notable example, 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones undergo cyclocondensation with urea (B33335) in the presence of hydrochloric acid to yield 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones. ufsm.br This reaction provides a direct route to trifluoromethylated pyrimidinones, a class of compounds often investigated for enhanced biological activity due to the lipophilic nature of the trifluoromethyl group. ufsm.br The reaction proceeds via the building block approach, which is a key strategy for introducing fluorinated groups into heterocyclic systems. ufsm.br

The synthesis has been shown to be effective for a range of substituted aryl groups, affording the desired pyrimidinone products in satisfactory yields. ufsm.br

Table 1: Synthesis of 6-Aryl-4-trifluoromethyl-2(1H)-pyrimidinones

| Aryl Group | Yield (%) |

|---|---|

| Phenyl | 52% |

| 4-Methylphenyl | 50% |

| 4-Fluorophenyl | 51% |

| 4-Chlorophenyl | 48% |

| 4-Bromophenyl | 50% |

| 4-Methoxyphenyl | 52% |

Data sourced from a study on the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. ufsm.br

Pyranone and Dihydropyranone Synthesis

This compound is a key starting material for producing Danishefsky's diene, which is subsequently used in the synthesis of pyranones and dihydropyranones. liverpool.ac.uk For instance, Danishefsky's diene, prepared from trans-4-methoxybut-3-en-2-one, can undergo a hetero-Diels-Alder reaction with a dienophile like diethylketomalonate. liverpool.ac.uk This cycloaddition, often catalyzed by a Lewis acid such as zinc chloride, forms a silyl (B83357) enol ether which, upon careful acidic hydrolysis, yields the desired dihydropyranone structure. liverpool.ac.uk These pyranone structures are valuable intermediates in the synthesis of natural products. researchgate.net

Pyrazoline Derivatives Formation

The α,β-unsaturated ketone functionality within this compound makes it a suitable substrate for reactions with hydrazine (B178648) and its derivatives to form pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. nih.gov The reaction is a cyclocondensation where the hydrazine acts as a dinucleophile, attacking both the carbonyl carbon and the β-carbon of the enone system to construct the heterocyclic ring. researchgate.net Trifluoromethylated analogues of this compound have been reacted with hydrazines to produce trifluoromethyl-substituted pyrazoline and pyrazole (B372694) derivatives. thieme-connect.comscielo.br

Hydroisoquinoline and Manzamine Alkaloid Synthesis

A significant application of this compound is its role as a crucial intermediate in the synthesis of hydroisoquinoline derivatives, which form the core structure of manzamine alkaloids. chemicalbook.comscbt.comfishersci.atthermofisher.com Manzamines are a class of complex marine alkaloids known for their unique structures and interesting biological activities. clockss.org

The synthetic strategy involves a Diels-Alder reaction to construct a 3,4,4a,5,8,8a-hexahydro-2H-isoquinolin-1,6-dione ring system. clockss.org In this process, this compound is first converted into a more reactive siloxydiene, such as (E)-3-tert-Butyldimethylsilyloxy-1-methoxy-1,3-butadiene. clockss.org This diene then participates in a cycloaddition reaction with a suitable dienophile, such as a 3-substituted-5,6-dihydro-1H-pyridin-2-one, to efficiently assemble the key tetracyclic ring system of the manzamine core. clockss.org This approach has been developed for large-scale synthesis, highlighting its practicality. clockss.org

Formation of Polyketide and Complex Natural Product Fragments

Beyond its use in forming complete heterocyclic rings, this compound serves as a precursor to dienes that are fundamental in building fragments of polyketides and other complex natural products through cycloaddition reactions.

Danishefsky Diene Equivalents in Cycloadditions

One of the most prominent applications of this compound is as the primary precursor for the synthesis of Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene. chemicalbook.comwikipedia.org This electron-rich organosilicon compound is a highly reactive diene for Diels-Alder reactions. liverpool.ac.ukwikipedia.org

The synthesis of Danishefsky's diene is achieved by reacting this compound with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a Lewis acid (e.g., zinc chloride) and a base (e.g., triethylamine). liverpool.ac.ukwikipedia.org

Table 2: Synthesis of Danishefsky's Diene

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | Trimethylsilyl chloride, Zinc chloride, Triethylamine | trans-1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene |

This transformation is a well-established method for preparing the highly reactive Danishefsky's diene. wikipedia.org

Once formed, Danishefsky's diene reacts rapidly with various dienophiles, including electrophilic alkenes, in a highly regioselective manner. wikipedia.org The resulting cycloadduct contains a silyl enol ether, which can be readily hydrolyzed to a ketone, and a methoxy (B1213986) group that can be eliminated to introduce a double bond. wikipedia.org This versatility makes it a powerful tool for constructing six-membered rings found in numerous complex natural products and polyketide fragments. researchgate.net Its utility has been demonstrated in the total synthesis of various natural products, including alkaloids and pyranones. liverpool.ac.ukacs.org

Construction of Polyhydroxylated Chain Segments

This compound serves as a key starting material for creating fragments used in the total synthesis of complex natural products containing polyhydroxylated chains. Specifically, its derivative, (E)-4-bromo-3-methoxybut-3-en-2-one, has been identified as a crucial component for synthesizing the terminal bromomethoxydiene (BMD) moiety found in marine macrolides like oscillariolide and phormidolides A-C. nih.gov

The synthesis involves the bromination of this compound. Researchers have developed several strategies to stereoselectively produce the required (E)-isomer of the brominated compound. These strategies include methods like Mukaiyama aldol (B89426) addition and Wittig olefination to ensure the correct geometry. nih.gov Preliminary studies have confirmed the successful incorporation of this BMD fragment into the polyol chain, validating the structure of this segment within the natural products. nih.gov

Precursors for Aromatic and Conjugated Systems

The reactivity of this compound makes it an excellent precursor for the synthesis of various aromatic and conjugated molecules.

A noteworthy application of trans-4-methoxy-3-buten-2-one is its use in an efficient synthesis of 1,3,5-triacetylbenzene (B188989). nih.govorgsyn.org This process involves the cyclotrimerization of the butenone in hot water without the need for any added acid or base catalysts. nih.govacs.org Heating the compound in water at temperatures ranging from 110°C to 150°C leads to the formation of crystalline 1,3,5-triacetylbenzene, which can be isolated in high yield by simple filtration after cooling. nih.gov This method is considered advantageous over previous syntheses due to its simplicity, efficiency, cost-effectiveness, and the generation of minimal, relatively non-toxic waste. orgsyn.orgorgsyn.org

Research has shown that the reaction does not proceed in the absence of water. nih.gov The proposed mechanism suggests a series of cationic aldol condensations where the enol, formed by protonation at the carbonyl oxygen, acts as an electrophile for another molecule of the butenone. acs.org

Table 1: Conditions for the Synthesis of 1,3,5-Triacetylbenzene

| Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 150 | 30 | 77 (isolated) | nih.govacs.org |

| 110 | 90 | 88 (HPLC) | acs.org |

This compound and its derivatives are employed in coupling reactions to produce various aryl-butenones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. A patented process describes the preparation of 4-(6'-methoxy-2'-naphthyl)-but-3-en-2-one by reacting a substituted 2-butanone, such as 4-methoxy-2-butanone, with a substituted 2-methoxynaphthalene. google.com The resulting aryl-butenone is a direct precursor to Nabumetone, a non-steroidal anti-inflammatory drug.

Similarly, these butanone derivatives can be coupled with other aryl compounds. For instance, the reaction with 4-hydroxyphenyl derivatives can yield 4-(4'-hydroxyphenyl)but-3-en-2-one, an intermediate which, upon hydrogenation, provides raspberry ketone. google.com

Development of Enaminones via Reaction with Aromatic Amines

trans-4-Methoxy-3-buten-2-one reacts readily with aromatic amines to form β-enaminones. rsc.orgresearchgate.net This reaction is particularly effective even with poorly nucleophilic amines, such as various nitroanilines and chloroanilines, to selectively afford (Z)-enaminones. rsc.orgresearchgate.net

A significant finding in this area is the role of the solvent. Research has demonstrated that conducting the reaction "on water" dramatically accelerates the process. rsc.orgresearchgate.net The use of water as a solvent can enhance the reaction rate by a factor of 45 to 200 compared to other media. rsc.org The general procedure involves stirring the butenone and the aromatic amine in water, either at room temperature or with gentle warming, until the reaction is complete. researchgate.net This method represents a green, efficient, and convenient route to a wide range of enaminone structures. researchgate.netresearchgate.net

Table 2: Synthesis of (Z)-Enaminones from trans-4-Methoxy-3-buten-2-one and Aromatic Amines in Water

| Aromatic Amine | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | 60 °C | 1 h | 95 | researchgate.net |

| 2-Nitroaniline | 60 °C | 2 h | 95 | researchgate.net |

| 4-Chloroaniline | Room Temp. | 5 min | 98 | researchgate.net |

| 2,4-Dichloroaniline | Room Temp. | 5 min | 98 | researchgate.net |

| 4-Fluoroaniline | Room Temp. | 5 min | 98 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of 4-Methoxy-3-buten-2-one, offering precise insights into the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of protons within the molecule. The spectrum of this compound shows distinct signals for the methyl, methoxy (B1213986), and vinylic protons. The coupling constant (J) between the vinylic protons is particularly diagnostic for distinguishing between the (E) and (Z) isomers. The (E)-isomer, often referred to as the trans configuration, typically exhibits a larger coupling constant (around 16 Hz) compared to the (Z)-isomer (cis), which shows a smaller coupling constant (around 12.9 Hz). chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Isomer |

|---|---|---|---|---|

| Vinylic Proton (Hα to C=O) | ~5.59 | Doublet | ~12.9 | (Z)-isomer chemicalbook.com |

| Vinylic Proton (Hβ to C=O) | ~7.57 | Doublet | ~12.9 | (Z)-isomer chemicalbook.com |

| Vinylic Protons | ~6.3 - 6.5 | Doublet | ~16 | (E)-isomer |

| Methoxy Protons (-OCH₃) | ~3.71 - 3.8 | Singlet | N/A | Both chemicalbook.com |

| Acetyl Protons (-COCH₃) | ~2.19 | Singlet | N/A | (Z)-isomer chemicalbook.com |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. Data is often reported for solutions in CDCl₃. guidechem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound will show distinct peaks for the carbonyl carbon, the two vinylic carbons, and the two methyl carbons (one from the acetyl group and one from the methoxy group).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~198.3 |

| Vinylic Carbon (Cβ-OCH₃) | ~145.6 |

| Vinylic Carbon (Cα-C=O) | ~129.0 |

| Methoxy Carbon (-OCH₃) | ~55.7 |

| Acetyl Carbon (-COCH₃) | ~29.5 |

Note: Chemical shifts are reported relative to a reference standard, often TMS, with the solvent signal (e.g., CDCl₃ at δ 77.16 ppm) used as an internal reference. rsc.orgdatapdf.com Data can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key absorptions are characteristic of an α,β-unsaturated ketone. In gas-phase studies, specific bands at 3020 cm⁻¹, 1253 cm⁻¹, and 958 cm⁻¹ have been used to monitor the compound. copernicus.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | ~1680 - 1700 | Strong stretching vibration, characteristic of a conjugated ketone. |

| C=C (Alkenyl) | ~1630 | Stretching vibration of the carbon-carbon double bond. datapdf.com |

| C-O-C (Ether) | ~1250 - 1050 | Asymmetric and symmetric stretching vibrations. |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., liquid film, ATR, gas phase). nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to verify the purity and identity of this compound. The compound is first separated from other components on a GC column, and the eluted compound is then ionized and detected by the mass spectrometer. The resulting mass spectrum for this compound (molecular weight: 100.12 g/mol ) shows a molecular ion peak ([M]⁺) at m/z 100. nist.gov The fragmentation pattern is also a key identifier.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of trans-4-Methoxy-3-buten-2-one

| m/z | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 100 | Moderate | Molecular Ion [M]⁺ |

| 85 | Low | [M - CH₃]⁺ |

| 70 | Moderate | [M - CH₂O]⁺ |

| 57 | Moderate | [C₃H₅O]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |

Source: Based on data from the NIST Mass Spectrometry Data Center. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its elemental formula of C₅H₈O₂ by matching the experimentally measured mass to the calculated exact mass. rsc.org

Table 5: High-Resolution Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Calculated Monoisotopic Mass | 100.052429494 Da nih.govguidechem.com |

Note: In practice, HRMS would measure the mass of the ionized molecule, such as the protonated molecule [M+H]⁺ in electrospray ionization (ESI), and the result would be compared to the calculated value for C₅H₉O₂⁺. rsc.org

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity and isomeric composition of this compound. These methods are crucial for quality control in both commercial production and laboratory synthesis, ensuring the compound meets the required specifications for its various applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For substituted derivatives of this compound, HPLC is instrumental in determining purity and monitoring degradation.

A common application of HPLC is in the analysis of derivatives such as 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ptfarm.pl In a typical analysis, a reversed-phase HPLC method might be employed. The stability of such compounds can be assessed under various conditions, for instance, in acidic solutions like 0.01 mole/L HCl. ptfarm.pl HPLC analysis can reveal the decomposition of the parent compound and the formation of degradation products over time. ptfarm.pl

The selection of the stationary phase is critical for effective separation. Columns with spherical silica (B1680970) carriers, such as those with a mean particle size of 4 μm, can enhance separation efficiency. avantorsciences.com For the analysis of related compounds like 4-(4-Methoxyphenyl)but-3-en-2-one, a reverse-phase (RP) HPLC method using a Newcrom R1 column has been described. sielc.comsielc.com This method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.comsielc.com

The following table summarizes typical parameters for the HPLC analysis of a related compound, providing a reference for methodology.

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV or Mass Spectrometry (MS) |

| Application | Purity analysis, impurity isolation, pharmacokinetic studies |

This table is based on methodology for a structurally similar compound and serves as a general guideline. sielc.comsielc.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This compound itself is not chiral. However, it is a key starting material in the synthesis of various chiral molecules. Chiral HPLC is an indispensable tool for separating the enantiomers of these resulting chiral compounds, which is crucial as enantiomers can have different biological activities.

For instance, in enantioselective reactions involving this compound, the resulting products can be analyzed by chiral HPLC to determine the enantiomeric excess (ee). The (E)-isomer of this compound is often preferred in these reactions due to reduced steric hindrance. The use of chiral Lewis acid catalysts can lead to high enantioselectivity, often exceeding 90% ee, which is then confirmed by chiral HPLC analysis.

In the synthesis of d- and l-5-Hydroxy-4-methoxy-2-pentanone, which can be derived from (E)-4-methoxy-3-buten-2-one, chiral chromatography is used to separate the enantiomers and confirm the enantiomeric purity, which has been reported to be as high as 97% and 98%. hud.ac.uk

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving good separation.

| Analytical Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

| Application | Separation of enantiomers of chiral derivatives synthesized from this compound. |

| Reported Enantiomeric Purity | >90% ee, with specific examples reaching 97% and 98%. hud.ac.uk |

| Key Consideration | Selection of appropriate Chiral Stationary Phase (CSP) and mobile phase. |

This table highlights the application of Chiral HPLC in the context of products derived from this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org While this compound is a liquid at room temperature, its derivatives are often crystalline and can be analyzed using this method. thermofisher.krsigmaaldrich.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate an electron density map of the molecule, from which the atomic positions can be determined. wikipedia.org The structural information obtained is invaluable for confirming reaction outcomes, understanding stereochemistry, and studying intermolecular interactions in the crystal lattice.

For instance, the structure of 1,3,5-triacetylbenzene (B188989), which can be synthesized from trans-4-methoxy-3-buten-2-one, has been confirmed by X-ray crystallography. researchgate.netorgsyn.org This analysis provides unequivocal proof of the molecular structure.

| Technique | Application | Information Obtained |

| X-ray Crystallography | Determination of the 3D structure of crystalline derivatives of this compound. | Atomic coordinates, bond lengths, bond angles, molecular conformation, intermolecular interactions. |

This table outlines the utility of X-ray Crystallography for structural elucidation of compounds derived from this compound.

Computational and Theoretical Studies on 4 Methoxy 3 Buten 2 One

Quantum Chemical Calculations on Reactivity and Mechanisms

Quantum chemical calculations have been instrumental in understanding the intricate details of the chemical transformations of 4-methoxy-3-buten-2-one. These studies primarily focus on its atmospheric degradation pathways, particularly its reaction with hydroxyl (OH) radicals, which are key oxidants in the troposphere. researchgate.netacs.org

Ab Initio and Density Functional Theory (DFT) Methodologies

High-level ab initio and Density Functional Theory (DFT) methods are the cornerstones of computational studies on this compound. Ab initio methods, such as the Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), provide highly accurate energy calculations, which are crucial for constructing reliable potential energy surfaces of reactions. researchgate.netacs.org For instance, the mechanisms and kinetics of the oxidation of (E)-4-methoxy-3-buten-2-one by OH radicals have been extensively investigated using the CCSD(T)/6-311++G(d,p)//BH&HLYP/6-311++G(d,p) level of theory. researchgate.netacs.org This notation indicates that the final single-point energy calculations were performed using the highly accurate CCSD(T) method with the 6-311++G(d,p) basis set, while the geometry optimizations and frequency calculations were carried out using the BH&HLYP density functional with the same basis set.

DFT methods, like the BH&HLYP functional, offer a balance between computational cost and accuracy, making them suitable for geometry optimizations of the reactants, transition states, and products involved in the reaction pathways. researchgate.netacs.org These calculations have revealed that the atmospheric degradation of (E)-4-methoxy-3-buten-2-one initiated by OH radicals predominantly proceeds via the addition of the OH radical to the carbon-carbon double bond, leading to the formation of hydroxyalkyl radicals. researchgate.netacs.org

The following table summarizes the key computational methodologies and findings from these studies.

| Computational Method | Application | Key Finding |

| CCSD(T)/6-311++G(d,p) | Single-point energy calculations for the reaction of (E)-4-methoxy-3-buten-2-one with OH radicals. researchgate.netacs.org | Provided highly accurate potential energy diagrams to characterize the overall reaction mechanism. researchgate.netacs.org |

| BH&HLYP/6-311++G(d,p) | Geometry optimization and frequency calculations of stationary points on the potential energy surface. researchgate.netacs.org | Determined the structures of reactants, transition states, and products, which are essential for understanding the reaction pathway. researchgate.netacs.org |

| DFT (General) | Investigation of reaction mechanisms in various chemical transformations. researchgate.net | Revealed contrasting mechanisms for the reaction of this compound with aliphatic and aromatic amines. researchgate.net |

Transition State Theory in Kinetic Analysis

Transition State Theory (TST) is a fundamental theory used to calculate the rate coefficients of chemical reactions. In the context of this compound, TST, often combined with corrections for quantum mechanical tunneling like the Eckart tunneling correction, has been employed to determine the rate coefficients for its reaction with OH radicals over a range of temperatures relevant to atmospheric conditions (e.g., 180–360 K). researchgate.netacs.org

The calculated rate coefficients can be fitted to a modified Arrhenius equation, which provides a concise mathematical description of the temperature dependence of the reaction rate. For the reaction of (E)-4-methoxy-3-buten-2-one with OH radicals, the Arrhenius equation has been determined, allowing for the prediction of the reaction rate at different altitudes and in different seasons. researchgate.netacs.org The theoretical room temperature rate coefficient was found to be in good agreement with experimental values, validating the computational approach. researchgate.netacs.org

The kinetic results strongly suggest that the primary reaction pathway is the addition of OH radicals to the C=C double bond, which is significantly faster than hydrogen abstraction from the methyl or methoxy (B1213986) groups. researchgate.netacs.org

Below is a table summarizing the kinetic data obtained from theoretical calculations.

| Reaction | Temperature Range (K) | Calculated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at Room Temperature | Modified Arrhenius Equation |

| (E)-4-methoxy-3-buten-2-one + OH | 180–360 | 1.41 × 10⁻¹⁰ researchgate.netacs.org | k = 2.00 × 10⁻¹³ × exp(1960.4/T) researchgate.netacs.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying reaction pathways, molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its reactivity and physical properties.

For a molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible. MD simulations can model the motion of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. This allows for the identification of low-energy, stable conformations and the barriers to rotation between them.

To date, specific molecular dynamics studies focusing solely on the conformational analysis of this compound are not extensively reported in the peer-reviewed literature. However, the principles of MD are broadly applicable. Such a study would typically involve:

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions of an unsaturated ketone with a methoxy group.

System Setup: Placing the this compound molecule in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation: Running the simulation for a sufficient length of time to allow the molecule to explore its conformational space.

Analysis: Analyzing the trajectory to identify the most populated conformational states, calculate the dihedral angle distributions for the rotatable bonds, and determine the free energy landscape of the conformational changes.

A hypothetical data table from such a study might look like the following, illustrating the types of insights that could be gained.

| Dihedral Angle | Predominant Angle(s) (degrees) | Rotational Barrier (kcal/mol) | Description |

| C1-C2-C3-C4 | ~180 (s-trans), ~0 (s-cis) | [Hypothetical Value] | Describes the orientation of the carbonyl group relative to the double bond. |

| C3-C4-O-C(methoxy) | [Hypothetical Value] | [Hypothetical Value] | Describes the orientation of the methoxy group. |

Such an analysis would be crucial for a more complete understanding of the molecule's behavior, as the dominant conformations in a given environment will be the ones that are most likely to undergo reaction.

Derivatives and Analogues of 4 Methoxy 3 Buten 2 One in Chemical Research

Structural Modifications and Their Synthetic Utility

The unique chemical structure of 4-methoxy-3-buten-2-one, featuring a conjugated system with both an enol ether and a ketone, allows for a multitude of structural modifications. These modifications have been exploited to generate a wide range of valuable chemical intermediates and final products.

One significant application is its role as a precursor in the synthesis of Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), a highly reactive diene widely used in Diels-Alder reactions. chemicalbook.com Beyond this, the inherent reactivity of this compound at both the carbonyl group and the β-carbon of the double bond makes it a target for various synthetic transformations.

A notable structural modification involves the reaction of trans-4-methoxy-3-buten-2-one with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines. rsc.org This reaction, which proceeds efficiently in water, yields (Z)-enaminones. rsc.orgresearchgate.net The use of water as a solvent has been shown to enhance the reaction rate by a factor of 45 to 200 compared to other media. rsc.org This method provides a convenient and effective route to functionalized enaminones, which are important intermediates in the synthesis of various heterocyclic compounds.

Another key modification is the bromination of this compound to produce 3-bromo-4-methoxy-3-buten-2-one. This halogenated enone is a versatile substrate for nucleophilic additions, cycloadditions, and cross-coupling reactions due to the presence of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group. The synthesis is typically achieved by reacting this compound with bromine in a solvent like acetic acid at room temperature.

Furthermore, the potassium enolate of this compound can undergo C-acylation with acid chlorides, anhydrides, and acylimidazoles, followed by cyclization to directly afford 2-substituted γ-pyrones. researchgate.net This one-step process offers an efficient pathway to this class of heterocyclic compounds.

The versatility of this compound as a synthon is further highlighted by its use in the synthesis of more complex molecules. For instance, it is a reactant in the preparation of hydroisoquinoline derivatives, which serve as intermediates in the total synthesis of manzamine, a complex marine alkaloid. chemicalbook.comscbt.com Additionally, trans-4-methoxy-3-buten-2-one has been utilized as a starting material in the enantioselective total synthesis of (-)-epibatidine. sigmaaldrich.com

A structurally interesting analogue, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one, has been demonstrated to be a useful three-carbon synthon for the synthesis of a variety of five- and six-membered heterocycles, including pyrazoles, isoxazoles, pyrimidines, pyridones, and pyridines. researchgate.net This is achieved through cyclocondensation reactions with various bifunctional heteronucleophiles. researchgate.net

Table 1: Examples of Structural Modifications of this compound and Their Synthetic Utility

| Starting Material | Reagent(s) | Product | Synthetic Utility |

| trans-4-Methoxy-3-buten-2-one | Deactivated Anilines, Water | (Z)-Enaminones | Intermediates for heterocycle synthesis |

| This compound | Bromine, Acetic Acid | 3-Bromo-4-methoxy-3-buten-2-one | Substrate for nucleophilic additions, cycloadditions, and cross-coupling reactions |

| Potassium enolate of this compound | Acid Chlorides/Anhydrides/Acylimidazoles | 2-Substituted γ-Pyrones | Synthesis of γ-pyrone derivatives |

| trans-4-Methoxy-3-buten-2-one | Multi-step synthesis | (-)-Epibatidine | Total synthesis of a biologically active alkaloid |

| This compound | Multi-step synthesis | Hydroisoquinoline derivatives | Intermediates for the synthesis of manzamine |

Comparative Reactivity and Mechanistic Insights with Analogues

The reactivity of this compound is significantly influenced by the methoxy group, which distinguishes it from other α,β-unsaturated ketones. This influence is evident in both kinetic and mechanistic aspects of its reactions.

A study on the atmospheric degradation of (E)-4-methoxy-3-buten-2-one by hydroxyl radicals revealed that the methoxy group enhances the reactivity. bohrium.com The reaction primarily proceeds via the addition of the hydroxyl radical to the carbon-carbon double bond, leading to the formation of hydroxyalkyl radicals. bohrium.com High-level ab initio calculations have shown that the presence of the methoxy group leads to a room temperature rate coefficient of 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is in good agreement with experimental values. bohrium.com This rate is approximately twice that of methyl-substituted analogues like 3-penten-2-one, an effect attributed to the stabilization of the transition state by the methoxy group through inductive and hyperconjugative effects.

In conjugate addition reactions, the methoxy group also plays a crucial role in accelerating the reaction rate. For example, in reactions with β-alkynyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivatives, the methoxy group lowers the activation energy, facilitating the rapid and regioselective formation of trans-4-alkynyl-3-buten-2-ones. This is in contrast to non-oxygenated analogues such as 3-penten-2-one, which exhibit slower reaction kinetics. The acceleration is attributed to the ability of the methoxy group to stabilize the transition state through hydrogen-bonding interactions and electron-donating effects.

The "on water" reaction of trans-4-methoxy-3-buten-2-one with deactivated anilines further underscores its enhanced reactivity in specific media. rsc.org The significant rate enhancement observed in water compared to other solvents highlights the role of the reaction environment in modulating the reactivity of this compound. rsc.orgresearchgate.net

Table 2: Comparative Reactivity Data

| Compound | Reaction | Rate/Observation | Reference |

| (E)-4-Methoxy-3-buten-2-one | Reaction with OH radicals | Rate coefficient: 1.41 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | bohrium.com |

| 3-Penten-2-one | Reaction with OH radicals | ~2x slower than (E)-4-methoxy-3-buten-2-one | |

| This compound | Conjugate addition with β-alkynyl-9-BBN | Rapid and regioselective | |

| 3-Penten-2-one | Conjugate addition with β-alkynyl-9-BBN | Slower kinetics | |

| trans-4-Methoxy-3-buten-2-one | Reaction with deactivated anilines in water | 45-200 fold rate enhancement compared to other media | rsc.org |

Chalcone (B49325) Derivatives and Related Structures

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that are biogenetically related to flavonoids. Structurally, they are α,β-unsaturated ketones with aryl substituents. While this compound is not a chalcone itself, as it lacks the two aryl groups, it serves as a precursor to structures that are closely related to chalcones, namely 4-aryl-3-buten-2-ones.

The synthesis of 4-aryl-3-buten-2-ones can be achieved through various modern synthetic methodologies, including Mizoroki-Heck, Wittig, and aldol (B89426) reactions. acs.org These strategies allow for the introduction of an aryl group at the 4-position of the butenone core, creating a structural motif analogous to that of chalcones. For example, the synthesis of 4-(4-methoxyphenyl)-3-buten-2-one has been accomplished using these methods. acs.org

A classic example of a compound that fits the general structure of a chalcone is (E)-4-phenyl-3-buten-2-one, also known as benzalacetone. Methods for its production include the reaction of styrene (B11656) with acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. google.com

The structural relationship between 4-aryl-3-buten-2-ones and chalcones suggests that the synthetic strategies developed for the former could potentially be adapted for the synthesis of a wider range of chalcone derivatives. The core α,β-unsaturated ketone functionality is present in both classes of compounds, imparting similar reactivity patterns, such as susceptibility to Michael additions and participation in cycloaddition reactions.

Future Directions and Emerging Research Areas

Enhancement of Catalytic Asymmetric Synthesis Strategies

A significant frontier in the application of 4-methoxy-3-buten-2-one lies in the advancement of catalytic asymmetric synthesis to produce enantioenriched molecules. These chiral compounds are of paramount importance in the pharmaceutical and agrochemical industries. Current research is focused on developing more efficient and selective catalysts to control the stereochemical outcome of reactions involving this versatile ketone.

One promising approach involves the use of chiral phosphine (B1218219) oxides as catalysts. jst.go.jp These catalysts have been shown to facilitate the asymmetric double aldol (B89426) reaction of this compound with aldehydes, followed by a stereoselective cyclization. jst.go.jp This cascade reaction produces highly functionalized 2,3-dihydro-4-pyranones with three contiguous stereogenic centers in good yields and with high diastereoselectivity and enantioselectivity. jst.go.jp The development of novel chiral phosphine oxide catalysts is expected to further improve the efficiency and enantiomeric excess of these transformations.

Organocatalysis, which uses small organic molecules as catalysts, represents another key area of development. beilstein-journals.orgresearchgate.net Organocatalysts like thiourea (B124793) and squaramide derivatives of Cinchona alkaloids have been successfully employed in the asymmetric Michael addition of malonates to unsaturated 1,4-diketones, achieving high yields and enantioselectivities. beilstein-journals.orgresearchgate.net Future work will likely focus on designing new organocatalysts that are more robust, require lower catalyst loadings, and are effective for a broader range of substrates in reactions with this compound and its derivatives.

Furthermore, transition-metal catalysis continues to evolve. Iridium-catalyzed asymmetric hydrogenation, for example, has shown high efficiency for the reduction of related enones, yielding chiral ketones with excellent enantioselectivity. dicp.ac.cn Research is ongoing to adapt and optimize such catalytic systems specifically for this compound, aiming to achieve near-perfect enantiomeric excess under milder reaction conditions. The asymmetric Heck cyclization is another powerful tool being refined for creating complex molecular architectures from acyclic precursors derived from butenone structures. udel.edu

Table 1: Catalytic Asymmetric Reactions Involving Butenone Scaffolds

| Reaction Type | Catalyst System | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Double Aldol Reaction/Cyclization | Chiral Phosphine Oxide / SiCl₄ | 2,3-Dihydro-4-pyranones | Good yields, high diastereo- and enantioselectivities. | jst.go.jp |

| Asymmetric Hydrogenation | Iridium-Sulfoximine Complex | Chiral Saturated Ketones | Full conversion, up to 99% enantiomeric excess (ee). | dicp.ac.cn |

| Michael Addition | Cinchona Alkaloid-Thiourea | Chiral 1,4-Diketone Adducts | High yields (up to 98%), high enantioselectivities (up to 93% ee). | beilstein-journals.orgresearchgate.net |

| Asymmetric Heck Cyclization | Pd-(S)-BINAP | Oxindoles | Excellent enantiopurity (95% ee) for key intermediate. | udel.edu |

Development of More Sustainable Synthesis Methodologies

In line with the principles of green chemistry, a major research thrust is the development of more environmentally benign and sustainable methods for both the synthesis and application of this compound. encyclopedia.pub

A key strategy is the use of water as a reaction solvent. Research has demonstrated that the reaction of poorly nucleophilic anilines with this compound is significantly accelerated in water, with rate enhancements of 45- to 200-fold compared to other media. researchgate.net This "on water" methodology not only reduces reliance on volatile organic solvents but also can improve reaction efficiency. researchgate.netdntb.gov.ua Similarly, heating this compound in pure water can yield 1,3,5-triacetylbenzene (B188989), showcasing a solvent-free potential at higher temperatures. researchgate.net A reported synthesis of 1,3,5-triacetylbenzene from trans-4-methoxy-3-buten-2-one is noted for being cost-effective and generating minimal amounts of relatively nontoxic waste. orgsyn.org

Biocatalysis offers another powerful avenue for sustainable synthesis. ucl.ac.uk The use of enzymes, such as transaminases or alcohol dehydrogenases, can enable highly selective transformations under mild reaction conditions, often in aqueous media. ucl.ac.ukacs.org While direct biocatalytic routes using this compound are an emerging area, the successful application of enzymes to related ketones and aldehydes for producing chiral amines and alcohols highlights the immense potential. ucl.ac.ukacs.org Future research will likely focus on enzyme screening and engineering to identify biocatalysts capable of acting directly on this compound to produce valuable chiral intermediates. Chemoenzymatic strategies, which combine a chemical step with a biocatalytic one, are also being explored to access novel, optically active compounds. utdallas.edu

Improving the atom economy and process mass intensity of synthetic routes is also critical. nih.gov This includes developing one-pot reactions and catalytic cycles that minimize waste and energy consumption. For example, methylation using dimethyl carbonate, a greener alternative to traditional methylating agents, is being explored for the synthesis of related methoxy (B1213986) ketones. nih.gov

Computational Design of Novel Reactions and Building Blocks

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research and discovery involving this compound. researchgate.netrsc.org By modeling reaction mechanisms and predicting the properties of molecules, computational studies can guide experimental work, saving time and resources.

DFT calculations are being used to investigate the structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net These studies provide insights into the electronic structure and how it influences reaction pathways. For instance, theoretical calculations can help understand the regioselectivity and stereoselectivity of reactions by mapping potential energy surfaces and identifying transition states. acs.org This knowledge is crucial for designing more effective catalysts and reaction conditions.

A key application of computational design is in predicting the outcomes of novel reactions. By simulating the interaction of this compound with various reagents and catalysts, researchers can identify promising new transformations before attempting them in the lab. This includes exploring its potential in complex cascade reactions or as a partner in cycloadditions. For example, theoretical studies have been used to elucidate the reaction mechanisms for the formation of nitrogen-containing organic molecules, which is relevant for understanding the potential reactivity of unsaturated ketones in various environments. acs.org

Furthermore, computational tools can aid in the design of novel building blocks derived from this compound. By calculating the properties of hypothetical derivatives, scientists can screen for molecules with desired electronic or steric properties for specific applications in synthesis or materials science. This in silico design process can significantly expand the synthetic utility of the parent compound.

Table 2: Applications of Computational Chemistry in Studying Related Reactions

| Computational Method | System Studied | Key Insights Gained | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Hydrodeoxygenation of 4-(2-furanyl)-3-buten-2-one (B1139183) | Investigated reaction energies and energy barriers for hydrogenation and ring-opening, identifying key reactive intermediates. | researchgate.net |

| DFT (B3LYP/6-311++G(d,p)) | A substituted benzaldehyde-imine | Optimized geometry, analyzed vibrational spectra, and calculated electronic transitions and hyperpolarizability. | researchgate.net |

| Electronic Structure Calculations | Reaction of N(²D) with allene | Characterized the potential energy surface, identified intermediates, and explained product formation pathways. | acs.org |

| DFT | g-C₃N₄/CoN₄ heterojunction | Investigated structural, optical, and electronic properties to model photocatalytic performance for water splitting. | rsc.org |

Exploration of this compound in Advanced Materials Science

The unique chemical structure of this compound makes it an intriguing candidate for the synthesis of advanced materials. Its ability to participate in cyclization and polymerization reactions opens doors to creating novel polymers and functional organic materials.

One of the most promising avenues is its use as a precursor to C3-symmetric molecules, which are building blocks for star-shaped polymers and porous organic frameworks. rsc.org The acid-catalyzed trimerization of this compound yields 1,3,5-triacetylbenzene, a molecule with perfect C3 symmetry. researchgate.netorgsyn.org This molecule can serve as a core for constructing highly ordered, star-shaped polymers through reactions like polycondensation or cross-coupling. rsc.org Such materials are being investigated for applications in gas storage, separation, and catalysis due to their high surface area and well-defined porosity. rsc.org

Furthermore, the conjugated enone system of this compound and its derivatives makes them suitable monomers for polymerization reactions. The development of derivatives such as 4-aryl-3-buten-2-ones allows for the synthesis of polymers with tailored electronic and optical properties. researchgate.net These materials could find use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices.

Another emerging area is the conversion of biomass-derived compounds, which can be structurally related to butenones, into biofuels and biochemicals. researchgate.net Research into the hydrodeoxygenation of molecules like 4-(2-furanyl)-3-buten-2-one to produce fuel-grade alkanes provides a blueprint for how this compound could potentially be integrated into biorefinery processes, transforming it into a building block for sustainable fuels and chemicals. researchgate.net

Q & A

Basic: What are the primary synthetic routes for preparing 4-Methoxy-3-buten-2-one, and what experimental conditions optimize yield?

This compound is commonly synthesized via Mukaiyama-Michael reactions or conjugate addition-elimination reactions . For example, reactions of β-1-alkynyl-9-BBN derivatives with this compound under mild conditions (25°C, <1 h) yield trans-4-alkynyl-3-buten-2-ones with >97% purity (GLC analysis) and near-quantitative yields . Key parameters include:

- 20% excess of this compound to drive reaction completion.

- Ambient temperature to avoid side reactions.

- Use of borane-based reagents (e.g., 9-BBN) to stabilize intermediates.

Characterization via IR and ¹H NMR is essential to confirm product identity .

Advanced: How does the electron-withdrawing methoxy group influence the reactivity of this compound in conjugate addition reactions?

The methoxy group at the C4 position lowers the reduction potential of the α,β-unsaturated ketone, enhancing susceptibility to nucleophilic conjugate additions . This is attributed to:

- Resonance stabilization of the transition state by the methoxy group.

- Hyperconjugation effects , which stabilize carbocation intermediates formed during addition (e.g., in reactions with B-l-alkynyl-9-BBN derivatives) .

Comparative studies with non-methoxy analogues (e.g., 3-penten-2-one) show a 2x increase in reaction rate due to these electronic effects .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- ¹H NMR : To confirm regiochemistry (e.g., trans-configuration via coupling constants).

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Exact mass spectrometry : For molecular formula validation (e.g., C5H8O2, MW 100.12) .

- Gas chromatography (GC) : Purity assessment (>97% in crude yields) .

Advanced: What are the atmospheric degradation pathways of this compound, and how do hydroxyl radicals mediate its oxidation?

In the atmosphere, this compound reacts with OH radicals via addition to the double bond , forming stabilized radicals. Key findings include:

- Rate coefficient : , indicating high reactivity .

- Primary degradation products : Methyl glyoxal (31.2% yield) and methyl formate (>15.7%) via Criegee intermediate decomposition .

Experimental setups using smog chambers and FTIR/GC-MS are recommended to track product formation under controlled O3/OH conditions .

Basic: How can stereochemical outcomes (E/Z isomerism) be controlled during the synthesis of this compound derivatives?

Stereoselectivity is influenced by:

- Reaction temperature : Lower temperatures favor kinetic control, often yielding trans-isomers.

- Catalytic systems : Lewis acids (e.g., BBN derivatives) promote anti-addition pathways.

- Solvent polarity : Polar aprotic solvents stabilize transition states for trans-configuration .

Post-synthesis, HPLC with chiral columns or NOE NMR experiments can verify stereochemistry .

Advanced: What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) accurately model:

- Electrostatic potential maps : Highlighting electron-deficient β-carbon for nucleophilic attack.

- Transition state energies : Validating the role of methoxy hyperconjugation in lowering activation barriers .

Benchmarking against experimental IR and NMR data ensures computational reliability.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation (boiling point: 63.3°C).

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- PPE : Gloves and goggles to prevent skin/eye contact (density: 0.925 g/cm³) .

Refer to ECHA guidelines for disposal and spill management .

Advanced: How do structural modifications (e.g., substituent effects) alter the reactivity of this compound in organometallic reactions?

Substituents at the C3 position significantly impact reactivity:

- Electron-donating groups (e.g., methyl) : Increase steric hindrance, slowing addition rates.

- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity but may promote side reactions.

Comparative kinetic studies using stopped-flow UV-Vis spectroscopy are recommended to quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.